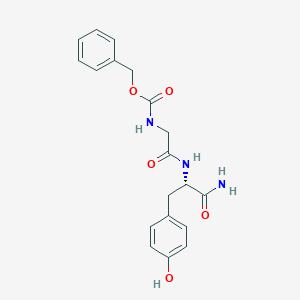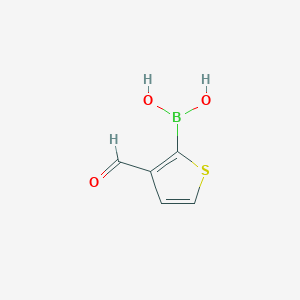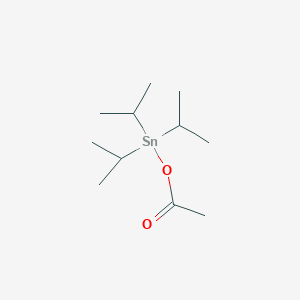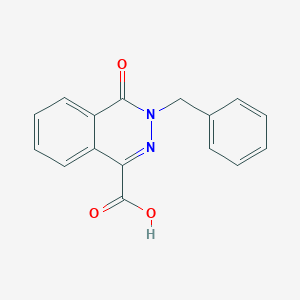
Z-甘氨酰酪氨酸-NH2
描述
Z-Gly-Tyr-NH2 is a synthetic hydrophobic molecule that inhibits metalloproteases . It has a molecular formula of C19H21N3O5 . The average mass is 371.387 Da and the monoisotopic mass is 371.148132 Da .
Synthesis Analysis
The synthesis of Z-Gly-Tyr-NH2 or similar peptides often involves selective N-terminal acylation of proteins to introduce functional groups . An optimized N-terminal sequence, GHHHn, has been identified for the reaction with gluconolactone and 4-methoxyphenyl esters as acylating agents .Physical And Chemical Properties Analysis
Z-Gly-Tyr-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 742.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, 9 freely rotating bonds, and 1 rule of 5 violations .科学研究应用
Neuroscience Research
Z-Gly-tyr-NH2 has been implicated in neuroscience research due to its structural similarity to neuropeptides like oxytocin, which play a crucial role in the central nervous system. Studies have explored its potential effects on neuronal cells and its interaction with various neurotransmitter systems .
Pharmacology
In pharmacology, Z-Gly-tyr-NH2 is being investigated for its therapeutic potential, particularly in the development of analgesic drugs. Its structure is similar to natural peptides, which allows it to interact with opioid receptors, potentially leading to new pain management therapies .
Analgesic Drug Development
The peptide’s application in analgesic drug development is significant. Research has shown that Z-Gly-tyr-NH2 derivatives can have a potent analgesic effect, comparable to morphine, suggesting its use in creating new pain relief medications .
Opioid Receptor Research
Z-Gly-tyr-NH2 is also valuable in opioid receptor research. Its interaction with μ-opioid receptors and the subsequent desensitization pathways offer insights into the development of tolerance, which is a major challenge in opioid therapy .
Peptide Therapeutics
The peptide is used in the field of peptide therapeutics for its role in proteomics research. It serves as a building block for the synthesis of bioactive peptides, which have applications ranging from antimicrobials to anticancer treatments .
Biochemistry
In biochemistry, Z-Gly-tyr-NH2 is utilized for its properties in protein and peptide modification. Its presence in tyrosine residues is essential for many biochemical processes, and it is used in the cleavage, functionalization, and conjugation of proteins and peptides .
作用机制
Target of Action
Z-Gly-tyr-NH2, also known as Gly-Tyr-NH2, is a dipeptide that has been studied for its effects on various cellular targets. Similar peptides have been shown to interact with receptors such as the luteinizing hormone (lh) receptors on luteal cells .
Mode of Action
For instance, Gly-Tyr-NH2 and Gly-Tyr-Lys were found to inhibit steroidogenesis, the process of steroid hormone production, in rat luteal cells . This inhibition occurred at the step of gonadotropin-stimulated cyclic adenosine monophosphate (cAMP) formation .
Biochemical Pathways
Z-Gly-tyr-NH2 appears to affect the cAMP pathway, which plays a crucial role in the transduction of signals in cells . By inhibiting cAMP formation, Z-Gly-tyr-NH2 may disrupt the normal signaling processes within the cell, leading to a decrease in steroidogenesis .
Result of Action
The primary result of Z-Gly-tyr-NH2’s action is the inhibition of steroidogenesis in luteal cells . This could potentially lead to a decrease in the production of steroid hormones, which play various roles in the body, including the regulation of inflammation, immune function, and various metabolic processes.
属性
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXAAJFIOIYGD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-tyr-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does megateriopeptidase cleave the dipeptide Z-Gly-Tyr-NH2?
A: The research indicates that megateriopeptidase exhibits a preference for cleaving peptide bonds where the amino group participating in the bond belongs to a hydrophobic amino acid like phenylalanine or leucine []. While tyrosine is also considered an aromatic amino acid, the study found that Z-Gly-Tyr-NH2, along with Z-Gly-Trp-(NH2) and Z-Gly-Met(NH2), was not cleaved by megateriopeptidase under the experimental conditions []. This suggests that the enzyme's preference for hydrophobic residues is not universal among all hydrophobic amino acids and that other factors might influence substrate recognition and cleavage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)



